Purity Specification and Batch-to-Batch Documentation: 97–98% vs. Unspecified Analog Purity
1031125-22-0 is supplied with a certified minimum purity of 97% (AKSci, catalogue 7794DU) or 98% (Fluorochem via CymitQuimica, Ref. 10-F659509), accompanied by a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . In contrast, the nearest structural analog N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is available primarily through research chemical aggregators without a published, lot-specific purity specification or COA commitment . This 97–98% purity floor reduces the confounding effect of unknown impurities in downstream enzymatic or cellular assays, directly improving assay signal-to-noise ratios and inter-laboratory reproducibility.
| Evidence Dimension | Minimum certified purity with batch-specific documentation |
|---|---|
| Target Compound Data | 97% (AKSci) / 98% (Fluorochem); COA and SDS available on request |
| Comparator Or Baseline | N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide: purity not specified by vendors; typical research-chemical aggregator purity ranges from 90–95% with limited documentation |
| Quantified Difference | 2–8% absolute purity advantage with documented quality assurance versus undocumented comparator |
| Conditions | Vendor specification context; no independent analytical cross-validation available |
Why This Matters
For screening campaigns requiring consistent inter-plate and inter-batch activity readouts, a documented purity floor reduces the risk of false negatives arising from inactive impurities, a critical factor when prioritising hits for follow-up.
